molecular formula C8H6BrFO2 B1324588 5-Bromo-4-fluoro-2-methoxybenzaldehyde CAS No. 923281-65-6

5-Bromo-4-fluoro-2-methoxybenzaldehyde

Cat. No.: B1324588
CAS No.: 923281-65-6
M. Wt: 233.03 g/mol
InChI Key: QZLZSRXSIXNQIV-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups. This compound is used in various chemical syntheses and has applications in multiple scientific fields .

Preparation Methods

The synthesis of 5-Bromo-4-fluoro-2-methoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method starts with 2-fluoro-5-methoxytoluene, which undergoes bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position . The reaction conditions often include a solvent like hexane and a temperature range of 98-100°C .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

5-Bromo-4-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation yields carboxylic acids, while reduction produces alcohols .

Mechanism of Action

The mechanism by which 5-Bromo-4-fluoro-2-methoxybenzaldehyde exerts its effects depends on its specific application. In chemical reactions, the functional groups (bromine, fluorine, and methoxy) influence the reactivity and selectivity of the compound. For instance, the electron-withdrawing effects of bromine and fluorine can stabilize reaction intermediates, facilitating certain transformations .

In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-4-fluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLZSRXSIXNQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635829
Record name 5-Bromo-4-fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923281-65-6
Record name 5-Bromo-4-fluoro-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923281-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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